molecular formula C8H12N2O2 B2540837 Methyl 2-isopropyl-1H-imidazole-4-carboxylate CAS No. 1249269-64-4

Methyl 2-isopropyl-1H-imidazole-4-carboxylate

Cat. No. B2540837
CAS RN: 1249269-64-4
M. Wt: 168.196
InChI Key: RTORDFSBXDPJNX-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 2-isopropyl-1H-imidazole-4-carboxylate, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related imidazole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and catalytic systems. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system . Similarly, methyl 4-imidazolylpyrrole-2-carboxylates are synthesized from 5-methoxyisoxazoles and phenacylimidazolium salts under Fe(II)/Et3N relay catalysis . These methods highlight the potential for catalytic systems to facilitate the synthesis of imidazole derivatives, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using techniques such as X-ray crystallography and Density Functional Theory (DFT) studies. For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, providing insights into the arrangement of atoms and the geometry of the molecule . Such structural analyses are crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, leading to the formation of different products. The reaction of 1,3-dimethylimidazolium-2-carboxylate with dimethyl carbonate, for example, resulted in an unexpected product due to both N-alkylation and C-carboxylation . Additionally, methyl 3-bromoacetylazulene-1-carboxylate reacted with 2-aminopyridines to yield imidazo-fused nitrogen-heterocycles . These reactions demonstrate the reactivity of imidazole derivatives and their potential to form diverse compounds, which could be relevant for the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their substituents and molecular structure. The crystal structure of 1,3-dimethylimidazolium-2-carboxylate, for instance, exhibits pi-stacked rings and two-dimensional sheets constructed by hydrogen bonds, which could influence its solubility and stability . Understanding these properties is essential for the development of imidazole-based compounds for pharmaceutical applications.

Scientific Research Applications

Imiquimod and Analogs

Imiquimod, a compound structurally related to Methyl 2-isopropyl-1H-imidazole-4-carboxylate, demonstrates the importance of imidazole derivatives in medical research. Imiquimod is a non-nucleoside imidazoquinolinamine that activates the immune system by inducing cytokines. It has shown effectiveness in treating various cutaneous diseases, including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. This showcases the therapeutic potential of imidazole derivatives in immunoregulation and antitumor activities (Syed, 2001).

Chemical Synthesis and Modification

Research on xylan derivatives, including their ethers and esters, highlights the versatility of chemical modifications using imidazole derivatives. These modifications produce biopolymers with specific properties tailored for various applications, such as drug delivery and antimicrobial agents. The synthesis processes involve reactions that could be related to the chemical behaviors of this compound and its potential as a precursor in producing functional materials (Petzold-Welcke et al., 2014).

Antimicrobial and Antifungal Applications

Carvacrol, a compound with a structural similarity to this compound, has been studied for its antimicrobial and anti-biofilm activities. Its effectiveness against a wide range of Gram-positive and Gram-negative bacteria and fungi underlines the potential of structurally similar compounds for developing new antimicrobial agents (Marchese et al., 2018).

Therapeutic Agents Development

Imidazole derivatives are extensively explored for their pharmacological activities. They exhibit a broad spectrum of biological effects, including anti-infective properties. This underlines the potential of this compound and its analogs in the development of new therapeutic agents, providing a promising avenue for future pharmaceutical research (Sharma et al., 2016).

Mechanism of Action

Target of Action

Methyl 2-isopropyl-1H-imidazole-4-carboxylate, also known as methyl 2-(propan-2-yl)-1H-imidazole-4-carboxylate, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that this compound could potentially have good bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .

Action Environment

It is known that the proton conduction of some imidazole-based compounds can be temperature- and humidity-dependent , suggesting that environmental factors could potentially influence the action of this compound.

properties

IUPAC Name

methyl 2-propan-2-yl-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)7-9-4-6(10-7)8(11)12-3/h4-5H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTORDFSBXDPJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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